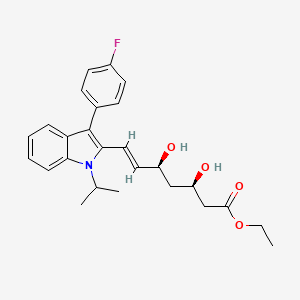
Fluvastatin ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluvastatin ethyl ester is a derivative of fluvastatin, a member of the statin drug class used to treat hypercholesterolemia and prevent cardiovascular disease. Statins are known for their ability to inhibit the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, which plays a crucial role in cholesterol biosynthesis . This compound is specifically designed to enhance the pharmacokinetic properties of fluvastatin, making it more effective in reducing cholesterol levels.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of fluvastatin ethyl ester involves several steps, starting from the basic structure of fluvastatin. One common method includes the esterification of fluvastatin with ethanol in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require an acid catalyst like sulfuric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound often employs biocatalysis, which uses enzymes to catalyze the reaction. This method is advantageous as it operates under mild conditions, reduces the need for hazardous chemicals, and minimizes waste production. The use of recombinant Escherichia coli expressing specific nitrilase genes has been reported to be effective in producing ethyl esters .
Análisis De Reacciones Químicas
Types of Reactions
Fluvastatin ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed to yield fluvastatin and ethanol.
Oxidation: The compound can undergo oxidation, leading to the formation of various oxidized products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of this compound.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Hydrolysis: Fluvastatin and ethanol.
Oxidation: Various oxidized derivatives of fluvastatin.
Reduction: Reduced forms of fluvastatin with modified functional groups.
Aplicaciones Científicas De Investigación
Fluvastatin ethyl ester has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development of chromatographic methods.
Biology: Studied for its effects on cellular processes and enzyme inhibition.
Mecanismo De Acción
Fluvastatin ethyl ester works by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme is responsible for converting HMG-CoA to mevalonate, a key step in cholesterol biosynthesis. By blocking this enzyme, this compound reduces the production of cholesterol in the liver, leading to lower plasma cholesterol levels .
Comparación Con Compuestos Similares
Fluvastatin ethyl ester is compared with other statins such as atorvastatin, pitavastatin, and rosuvastatin. While all these compounds share a common mechanism of action, they differ in their chemical structures and pharmacokinetic properties . This compound is unique due to its enhanced bioavailability and reduced potential for drug-drug interactions .
List of Similar Compounds
- Atorvastatin
- Pitavastatin
- Rosuvastatin
- Simvastatin
This compound stands out for its specific structural modifications that improve its pharmacological profile, making it a valuable compound in the treatment of hypercholesterolemia and cardiovascular diseases.
Propiedades
Número CAS |
786710-24-5 |
|---|---|
Fórmula molecular |
C26H30FNO4 |
Peso molecular |
439.5 g/mol |
Nombre IUPAC |
ethyl (E,3R,5S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C26H30FNO4/c1-4-32-25(31)16-21(30)15-20(29)13-14-24-26(18-9-11-19(27)12-10-18)22-7-5-6-8-23(22)28(24)17(2)3/h5-14,17,20-21,29-30H,4,15-16H2,1-3H3/b14-13+/t20-,21-/m1/s1 |
Clave InChI |
QHZGLNLLTBLIDC-SVKRATOZSA-N |
SMILES isomérico |
CCOC(=O)C[C@@H](C[C@@H](/C=C/C1=C(C2=CC=CC=C2N1C(C)C)C3=CC=C(C=C3)F)O)O |
SMILES canónico |
CCOC(=O)CC(CC(C=CC1=C(C2=CC=CC=C2N1C(C)C)C3=CC=C(C=C3)F)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


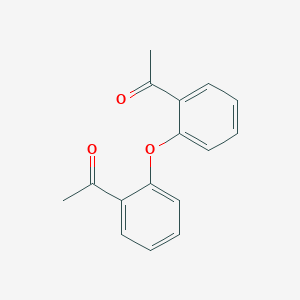
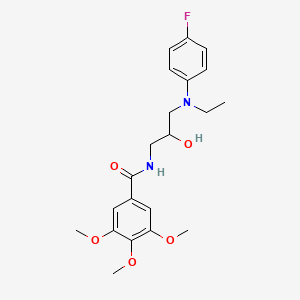
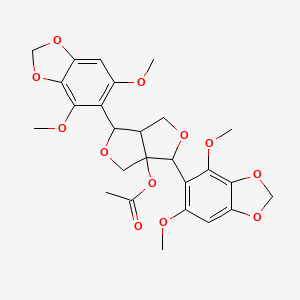


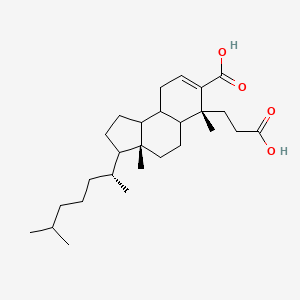

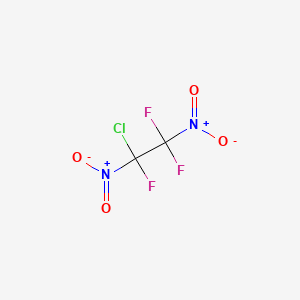
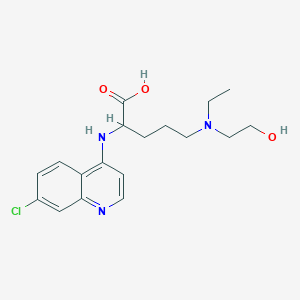

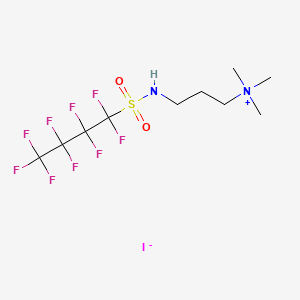
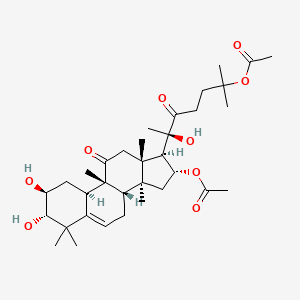

![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)-, (1R,4S)-](/img/structure/B13418184.png)
